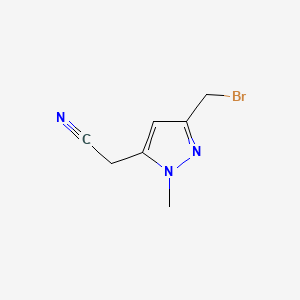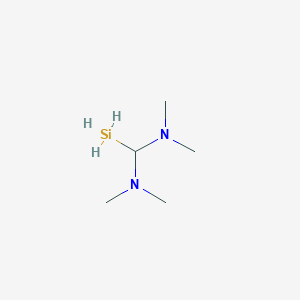
N,N,N',N'-tetramethyl-1-silylmethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-tetramethyl-1-silylmethanediamine is an organic compound that belongs to the class of silylamines. It is characterized by the presence of a silicon atom bonded to a methanediamine structure, where all nitrogen atoms are substituted with methyl groups. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetramethyl-1-silylmethanediamine typically involves the reaction of a silylating agent with a tetramethylmethanediamine precursor. One common method is the reaction of chlorotrimethylsilane with N,N,N’,N’-tetramethylmethanediamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of N,N,N’,N’-tetramethyl-1-silylmethanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
N,N,N’,N’-tetramethyl-1-silylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl amine oxides.
Reduction: It can be reduced to form silyl amines with lower oxidation states.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include silyl amine oxides, reduced silyl amines, and substituted silyl amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N,N’,N’-tetramethyl-1-silylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines and as a ligand in coordination chemistry.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N,N,N’,N’-tetramethyl-1-silylmethanediamine involves its ability to act as a silylating agent, transferring the silyl group to other molecules. This process typically involves the formation of a transient silyl cation intermediate, which then reacts with nucleophiles to form silylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar compound with an ethylene backbone instead of a methylene backbone.
N,N,N’,N’-tetramethyl-1,2-diaminoethane: Another related compound with a different backbone structure.
Uniqueness
N,N,N’,N’-tetramethyl-1-silylmethanediamine is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-silylated counterparts. This makes it particularly valuable in applications requiring silylation and protection of functional groups.
特性
分子式 |
C5H16N2Si |
|---|---|
分子量 |
132.28 g/mol |
IUPAC名 |
N,N,N',N'-tetramethyl-1-silylmethanediamine |
InChI |
InChI=1S/C5H16N2Si/c1-6(2)5(8)7(3)4/h5H,1-4,8H3 |
InChIキー |
DFWJSTNRZNMYAE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(N(C)C)[SiH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


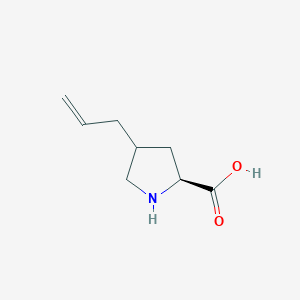
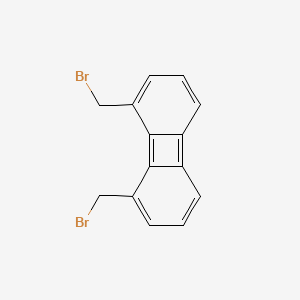
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
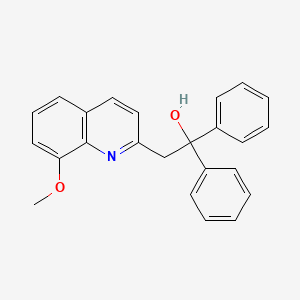
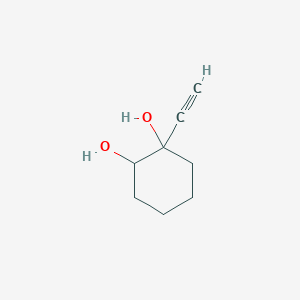
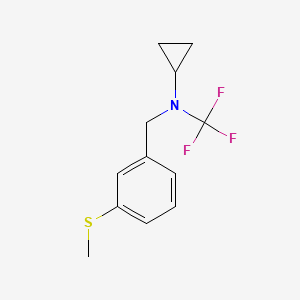
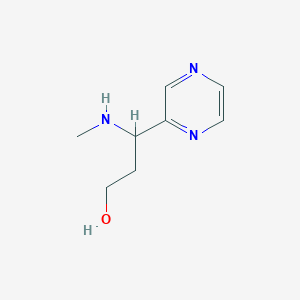
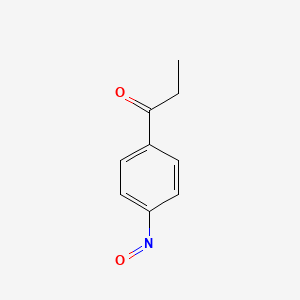
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
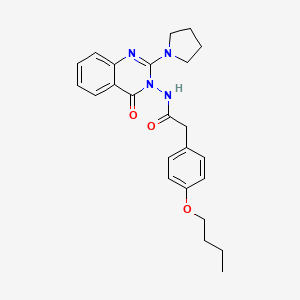

![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)
